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Compound of Interest

Compound Name: 5-Formyl-2-hydroxybenzamide

CAS No.: 76143-20-9

Cat. No.: B2366987 Get Quote

Executive Summary & Strategic Context
5-Formyl-2-hydroxybenzamide (CAS: 76143-20-9) is a critical pharmacophore often

encountered as a synthetic intermediate in the production of hemoglobin modulators (e.g.,

Voxelotor analogs) and as a degradation impurity in bronchodilators like Formoterol. Its

structural duality—possessing an oxidizable aldehyde, an acidic phenol, and a hydrolyzable

amide—presents a unique "analytical triad" of instability.

This guide moves beyond basic identification. It provides a self-validating analytical framework

designed to detect the subtle degradation pathways (oxidation to carboxylic acids, amide

hydrolysis) that standard generic methods often miss.

Key Physicochemical Parameters:
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Parameter Value / Characteristic Analytical Implication

Molecular Formula
C₈H₇NO₃ (MW: 165.15
g/mol )

Detectable by LC-MS
(ESI+) as [M+H]⁺ 166.15

pKa (Phenolic) ~6.2 (Predicted)

Crucial: Mobile phase pH must

be < 4.0 to suppress ionization

and prevent peak tailing.

Solubility

DMSO (High), Methanol

(Moderate), Water (Low/pH

dependent)

Sample diluent must contain

organic modifier (e.g., 50%

MeOH).

| Reactivity | Aldehyde (C-5) & Amide (C-1) | Susceptible to air oxidation (to 5-carboxy) and

hydrolysis. |

Analytical Workflow Visualization
The following diagram outlines the decision logic for characterizing this compound, ensuring

orthogonal validation across technique boundaries.
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Figure 1: Orthogonal analytical workflow ensuring structural confirmation precedes quantitative

purity assessment.

Spectroscopic Identification Protocols
A. Nuclear Magnetic Resonance (NMR)
Objective: Distinguish the aldehyde proton from the amide protons and verify the 1,2,4-

substitution pattern.

Solvent: DMSO-d₆ (Chloroform is unsuitable due to poor solubility).

Key Assignments (Expected):

δ 12.0+ ppm (Broad s, 1H): Phenolic -OH. Extremely downfield due to intramolecular

Hydrogen bonding with the amide carbonyl.

δ 9.8–10.0 ppm (s, 1H): Aldehyde -CHO. Critical Check: If this peak diminishes and a

broad peak appears at 11-13 ppm, the sample has oxidized to the carboxylic acid.

δ 8.0–8.5 ppm (Broad s, 2H): Amide -NH₂. Often split or broad due to restricted rotation.

δ 7.0–8.2 ppm (m, 3H): Aromatic protons. Look for doublet (ortho coupling) and singlet

(meta coupling) typical of 1,2,4-substitution.

B. FT-IR Spectroscopy (ATR Method)
Objective: Differentiate the two carbonyl environments (Amide vs. Aldehyde).

Protocol: Solid state ATR (Diamond crystal).

Diagnostic Bands:

3100–3400 cm⁻¹: Amide N-H stretching (Doublet).

1680–1700 cm⁻¹: Aldehyde C=O stretch.

1640–1660 cm⁻¹: Amide I band (C=O). Note: This will be shifted lower than typical esters

due to conjugation and H-bonding.
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2700–2800 cm⁻¹: The "Fermi Doublet" (C-H stretch of the aldehyde). Validation: Presence

of this doublet confirms the aldehyde is intact.

High-Performance Liquid Chromatography (HPLC)
Protocol[1][2]
Challenge: The phenolic group causes peak tailing on standard silica columns, and the

aldehyde is reactive. Solution: Use a fully end-capped C18 column with an acidic mobile phase

to keep the phenol protonated (neutral).

Method Parameters (Standardized)
Parameter Setting / Specification Rationale

Column

Agilent Zorbax Eclipse Plus

C18 (150 x 4.6 mm, 3.5 µm) or

equiv.

High surface area, end-capped

to reduce silanol interactions

with the amide.

Mobile Phase A 0.1% Formic Acid in Water

Maintains pH ~2.7,

suppressing phenol ionization

(pKa ~6.2).

Mobile Phase B Acetonitrile (HPLC Grade)
Sharpens peaks compared to

Methanol; lower backpressure.

Flow Rate 1.0 mL/min
Standard backpressure

management.

Column Temp 30°C
Improves reproducibility of

retention times.

Detection
UV @ 254 nm (Purity) & 280

nm (ID)

254 nm is universal for

aromatics; 280 nm is specific

for the phenolic system.

Injection Volume 5–10 µL Prevent column overload.

Gradient Table
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5
Equilibration /

Injection

2.0 95 5
Isocratic Hold (Polar

impurities)

15.0 40 60 Linear Gradient

18.0 5 95
Wash (Elute

dimers/oligomers)

20.0 5 95 Hold

20.1 95 5 Re-equilibration

25.0 95 5
Ready for next

injection

Sample Preparation (Critical Steps)
Weighing: Accurately weigh 10 mg of substance into an amber volumetric flask (protect from

light to prevent photo-oxidation).

Dissolution: Add 5 mL Methanol. Sonicate for 5 minutes. The compound dissolves better in

MeOH than ACN.

Dilution: Make up to volume (10 mL) with 0.1% Formic Acid in Water.

Why? Matching the sample solvent to the initial mobile phase (high aqueous) prevents

"solvent shock" which causes split peaks for early eluters.

Filtration: Filter through 0.22 µm PTFE or Nylon syringe filter.

Impurity Profiling Logic
When analyzing 5-Formyl-2-hydroxybenzamide, three specific impurities are statistically most

probable. The analytical method must resolve these from the main peak.
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Figure 2: Degradation pathways and relative elution order logic.

Impurity A (Oxidation): The aldehyde oxidizes to a carboxylic acid. This increases polarity,

causing it to elute before the main peak.

Impurity B (Hydrolysis): The amide hydrolyzes to the acid. Also elutes before the main peak.

Differentiation: To distinguish A from B, use LC-MS.[1] Impurity A (+16 mass units), Impurity

B (+1 mass unit, -NH2 to -OH exchange).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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